2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 946264-88-6
VCID: VC7129484
InChI: InChI=1S/C20H17ClFNO5S/c1-27-13-7-9-14(10-8-13)29(25,26)18(17-6-3-11-28-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3
Molecular Formula: C20H17ClFNO5S
Molecular Weight: 437.87

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

CAS No.: 946264-88-6

Cat. No.: VC7129484

Molecular Formula: C20H17ClFNO5S

Molecular Weight: 437.87

* For research use only. Not for human or veterinary use.

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide - 946264-88-6

Specification

CAS No. 946264-88-6
Molecular Formula C20H17ClFNO5S
Molecular Weight 437.87
IUPAC Name 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Standard InChI InChI=1S/C20H17ClFNO5S/c1-27-13-7-9-14(10-8-13)29(25,26)18(17-6-3-11-28-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24)
Standard InChI Key NXMMKPJAPRTJPD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3

Introduction

Key Functional Groups:

  • Amide (-CONH-): Contributes to hydrogen bonding and potential biological activity.

  • Furan Ring: Adds aromaticity and potential reactivity due to electron-rich oxygen.

  • Halogens (Cl, F): These atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity in biological systems.

  • Sulfonyl Group (-SO2-): Known for enhancing water solubility and contributing to bioactivity.

Synthesis

The synthesis of this compound likely involves:

  • Amide bond formation between a benzoyl chloride derivative (substituted with Cl and F) and an amine group.

  • Coupling reactions to introduce the furan ring and methoxybenzenesulfonyl moiety.

Such multi-step organic synthesis typically uses reagents like coupling agents (e.g., EDCI or DCC) and solvents such as DMF or dichloromethane under controlled conditions.

Pharmaceutical Research

The structural features of this compound suggest potential applications in drug discovery:

  • The halogenated benzamide scaffold is commonly found in bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

  • The furan ring is known to enhance binding interactions with biological targets due to its aromatic nature.

Anticancer Activity

Compounds with sulfonyl groups have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis or disrupting cellular metabolism. The combination of sulfonamide-like functionality and halogenated aromatic systems could make this compound a candidate for anticancer studies.

Analytical Characterization

To confirm the identity of this compound, the following techniques are typically used:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, amide hydrogens, and methoxy groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To detect functional groups like amides (C=OC=O) and sulfonyl (S=OS=O).

  • X-ray Crystallography: For precise structural elucidation if crystalline samples are available.

Limitations and Challenges

  • Synthetic Complexity: Multi-step synthesis can be time-consuming and may require optimization to improve yield.

  • Biological Testing: While structural features suggest bioactivity, experimental validation is necessary to confirm efficacy against specific targets.

  • Stability Issues: The furan ring may be susceptible to oxidation under certain conditions, potentially limiting its shelf life.

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